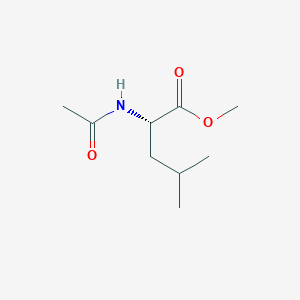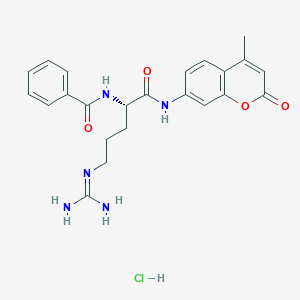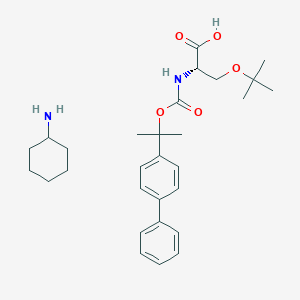
Methyl N-acetyl-L-leucinate
Overview
Description
“Methyl N-acetyl-L-leucinate” is a derivative of the amino acid leucine . The process of acetylation, which involves the addition of an acetyl group, turns leucine into a drug . This compound is being developed as a drug for various neurological disorders .
Synthesis Analysis
The synthesis of “Methyl N-acetyl-L-leucine” involves the acetylation of leucine . This process switches the uptake of leucine into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .Molecular Structure Analysis
The molecular structure of “Methyl N-acetyl-L-leucine” is significantly altered by the process of acetylation . This process converts the amino acid into an anion, which allows it to be transported by different transporters .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve its uptake into cells . The acetylation of leucine switches its uptake from the LAT1 transporter to the OAT1, OAT3, and MCT1 transporters .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl N-acetyl-L-leucine” are significantly altered by the process of acetylation . This process converts the amino acid into an anion, which changes its physicochemical properties and makes it more drug-like compared to leucine .Scientific Research Applications
Ionic Liquid Interactions : Kumar et al. (2017) studied the interactions of amino acids, including N-acetyl-L-leucine, with ionic liquid 1-methyl-3-pentylimidazolium bromide. Their research revealed insights into solute-solute and solute-solvent interactions, which are essential for understanding the behavior of these compounds in various solutions (Kumar et al., 2017).
Therapeutic Potential in Niemann-Pick Disease : A study by te Vruchte et al. (2019) demonstrated that N-acetyl-L-leucine could reduce lysosomal volume in non-neuronal NPC1 cells, suggesting its potential therapeutic application in treating lysosomal storage disorders like Niemann-Pick disease (te Vruchte et al., 2019).
Bacterial Metabolism : Díaz-Pérez et al. (2016) explored how bacteria utilize l-leucine, an amino acid related to N-acetyl-L-leucine, for producing various secondary metabolites. This study highlights the biotechnological significance of such metabolites in various industries (Díaz-Pérez et al., 2016).
Sterol Biosynthesis in Parasites : Ginger et al. (2001) researched the incorporation of leucine into sterol by Leishmania mexicana, providing insights into the metabolic pathways of parasites and potential targets for drug development (Ginger et al., 2001).
Conformational Analysis : Masman et al. (2007) conducted a detailed conformational analysis of N-acetyl-L-leucine-N'-methylamide, which is crucial for understanding the molecular properties and potential applications of this compound (Masman et al., 2007).
Synthesis Optimization : A study by Fan (2007) optimized the synthesis of N-acetyl-L-leucine, which is important for improving production rates and efficiency in industrial applications (Fan, 2007).
Transporter Recognition and Drug Effectiveness : Churchill et al. (2020) showed that acetylation of leucine, forming N-acetyl-L-leucine, significantly changes its recognition by uptake transporters, contributing to its therapeutic effects (Churchill et al., 2020).
Mechanism of Action
Future Directions
“Methyl N-acetyl-L-leucine” is currently being studied as a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . There are ongoing multinational clinical trials with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .
properties
IUPAC Name |
methyl (2S)-2-acetamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAKARAJMXVOZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426213 | |
| Record name | Methyl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1492-11-1 | |
| Record name | Methyl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Methyl N-acetyl-L-leucinate (Ac-Leu-OMe) significant in studying alkaline mesentericopeptidase?
A1: Ac-Leu-OMe serves as a valuable tool for understanding the primary specificity of alkaline mesentericopeptidase. [, ] This enzyme efficiently hydrolyzes the ester bond in Ac-Leu-OMe, a characteristic shared with substrates containing aromatic amino acid residues. [] This efficient hydrolysis distinguishes alkaline mesentericopeptidase from other chymotrypsin-like alkaline proteases, suggesting a unique substrate-binding site. [, ]
Q2: What insights do the kinetic studies of Ac-Leu-OMe hydrolysis by alkaline mesentericopeptidase provide?
A2: Kinetic studies, particularly the kcat/Km ratio, highlight the enzyme's preference for hydrolyzing bonds adjacent to aromatic and bulky aliphatic amino acid residues. [, ] While Ac-Leu-OMe contains leucine, a bulky aliphatic amino acid, its hydrolysis efficiency by alkaline mesentericopeptidase is comparable to substrates with aromatic residues. [] This observation suggests that the enzyme's substrate-binding site might accommodate and efficiently interact with both bulky aliphatic and aromatic side chains, a feature that warrants further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















